Cas no 887220-07-7 (5-(2-chlorophenyl)(morpholin-4-yl)methyl-2-(furan-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-(2-chlorophenyl)(morpholin-4-yl)methyl-2-(furan-2-yl)-1,2,4-triazolo[3,2-b]1,3-thiazol-6-ol is a multifunctional heterocyclic compound. It exhibits a unique structure featuring both 1,2,4-triazolo and 1,3-thiazole rings, coupled with morpholine and chlorophenyl moieties. This compound boasts high structural stability and favorable electronic properties, making it suitable for various applications in organic synthesis and drug discovery. Its versatile heterocyclic structure facilitates diverse chemical transformations, enhancing its utility in research and development.
5-(2-chlorophenyl)(morpholin-4-yl)methyl-2-(furan-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ol structure
887220-07-7 structure
商品名:5-(2-chlorophenyl)(morpholin-4-yl)methyl-2-(furan-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ol
CAS番号:887220-07-7
MF:C19H17ClN4O3S
メガワット:416.881281614304
CID:5815633
PubChem ID:16033021

5-(2-chlorophenyl)(morpholin-4-yl)methyl-2-(furan-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質

名前と識別子

    • 5-[(2-chlorophenyl)-morpholin-4-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
    • SR-01000023502-1
    • CHEMBL1483586
    • 5-((2-chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
    • F2575-0039
    • 5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
    • NCGC00137492-01
    • AKOS005009093
    • 887220-07-7
    • G857-1723
    • SR-01000023502
    • HMS1906N21
    • 5-(2-chlorophenyl)(morpholin-4-yl)methyl-2-(furan-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ol
    • インチ: 1S/C19H17ClN4O3S/c20-13-5-2-1-4-12(13)15(23-7-10-26-11-8-23)16-18(25)24-19(28-16)21-17(22-24)14-6-3-9-27-14/h1-6,9,15,25H,7-8,10-11H2
    • InChIKey: NRZGKBLVCFWMQZ-UHFFFAOYSA-N
    • ほほえんだ: N1=C(C2=CC=CO2)N=C2SC(C(C3=CC=CC=C3Cl)N3CCOCC3)=C(O)N12

計算された属性

  • せいみつぶんしりょう: 416.0709893g/mol
  • どういたいしつりょう: 416.0709893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 543
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 104Ų

5-(2-chlorophenyl)(morpholin-4-yl)methyl-2-(furan-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2575-0039-10mg
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
887220-07-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2575-0039-30mg
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
887220-07-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2575-0039-2μmol
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
887220-07-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2575-0039-5mg
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
887220-07-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2575-0039-40mg
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
887220-07-7 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2575-0039-3mg
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
887220-07-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2575-0039-10μmol
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
887220-07-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2575-0039-15mg
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
887220-07-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2575-0039-25mg
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
887220-07-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2575-0039-75mg
5-[(2-chlorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
887220-07-7 90%+
75mg
$208.0 2023-05-16

5-(2-chlorophenyl)(morpholin-4-yl)methyl-2-(furan-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献

5-(2-chlorophenyl)(morpholin-4-yl)methyl-2-(furan-2-yl)-1,2,4triazolo3,2-b1,3thiazol-6-olに関する追加情報

Introduction to Compound with CAS No. 887220-07-7 and Its Applications in Chemical Biology

Compound with the CAS number 887220-07-7 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology. This compound, formally known as 5-(2-chlorophenyl)(morpholin-4-yl)methyl-2-(furan-2-yl)-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol, exhibits a complex and sophisticated structure that suggests potential applications in various biological and pharmaceutical contexts. The molecular framework of this compound incorporates several key structural motifs, including a triazolothiazole core, which is known for its presence in numerous bioactive molecules.

The triazolothiazole scaffold is particularly noteworthy due to its ability to interact with biological targets in diverse ways. This scaffold has been extensively studied for its potential in drug discovery, often serving as a key component in the design of molecules with therapeutic properties. The presence of a furan moiety in the compound further enhances its structural complexity and may contribute to its unique pharmacological profile. Furan derivatives are well-documented for their role in various biological processes and have been explored in the development of drugs targeting neurological disorders, inflammation, and other diseases.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their versatile biological activities. The 5-(2-chlorophenyl)(morpholin-4-yl)methyl substituent in this molecule adds another layer of complexity, potentially influencing both its solubility and interactions with biological targets. Morpholine derivatives are known for their stability and efficacy in pharmaceutical applications, often serving as pharmacophores in drug molecules. The combination of these structural elements suggests that this compound may exhibit multiple modes of action, making it a promising candidate for further investigation.

The synthesis and characterization of this compound have been areas of active interest for researchers aiming to develop novel bioactive molecules. The 1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol core is particularly interesting because it represents a fusion of two heterocyclic systems that are known to exhibit significant biological activity. This type of structural hybridization often leads to compounds with enhanced pharmacological properties, as the combination of different heterocyclic rings can create new binding sites or alter existing ones in ways that improve binding affinity and selectivity.

The potential applications of this compound extend across multiple therapeutic areas. For instance, the triazolothiazole scaffold has been implicated in the development of antimicrobial agents, anti-inflammatory drugs, and even anticancer compounds. The specific arrangement of atoms in this molecule may allow it to interact with enzymes or receptors involved in these pathways, thereby modulating their activity. Additionally, the presence of electron-withdrawing groups such as the chlorophenyl moiety could influence the electronic properties of the molecule, affecting its reactivity and biological interactions.

In light of recent advancements in chemical biology, there is growing interest in understanding how structural modifications can influence biological activity. The morpholin-4-ylmethyl group is particularly relevant here, as morpholine derivatives are known to enhance drug-like properties such as solubility and metabolic stability. By incorporating this group into the molecular framework, researchers may be able to improve the pharmacokinetic profile of the compound, making it more suitable for therapeutic use.

The exploration of novel heterocyclic compounds like this one is driven by the need for innovative therapeutic solutions. With increasing resistance to existing drugs and the rise of new diseases, there is a continuous demand for new chemical entities that can address unmet medical needs. The complexity of this compound’s structure suggests that it may offer unique advantages over simpler molecules, potentially providing a new avenue for drug development.

The synthesis of such intricate molecules requires meticulous planning and execution. Advanced synthetic techniques are employed to construct the desired framework while ensuring high yields and purity. Once synthesized, rigorous characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are used to confirm the structure and properties of the compound. These steps are crucial for understanding how the molecule behaves both chemically and biologically.

Evaluation of biological activity typically involves testing the compound against various biological targets relevant to specific diseases or conditions. Initial studies often focus on assessing cytotoxicity, enzyme inhibition, or receptor binding affinity. Positive results from these assays can then lead to more detailed investigations into mechanisms of action and potential therapeutic applications.

The integration of computational methods into drug discovery has also played a significant role in advancing research on compounds like this one. Molecular modeling techniques allow researchers to predict how a molecule might interact with biological targets based on its structure. These predictions can guide experimental efforts by identifying key interactions or highlighting potential areas for structural optimization.

In conclusion, compound with CAS No. 887220-07-7 represents an exciting example of how complex molecular structures can lead to novel bioactive entities with potential therapeutic applications. Its intricate framework incorporating elements such as the triazolothiazole core,furan moiety,morpholin-4-ylmethyl,andchlorophenyl,suggests multifaceted interactions with biological systems that warrant further exploration through both experimental and computational approaches.

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